5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOHPCJKFUIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(N2)Br)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the bromination of pyrrolo[2,3-d]pyrimidin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the brominating agents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5,6-diamino-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one, while oxidation might produce a corresponding pyrimidine N-oxide.
Scientific Research Applications
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The bromine atoms enhance the compound’s ability to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Halogenated Derivatives
Key Observations :
Methyl- and Aryl-Substituted Derivatives
Key Observations :
Heteroatom-Modified Derivatives
Key Observations :
- Functional groups like dioxolane enhance metabolic stability but may reduce potency due to steric effects .
Biological Activity
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 292.92 g/mol
- CAS Number : 1820666-74-7
The compound features two bromine atoms at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring system, which significantly influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of pyrrolo[2,3-d]pyrimidin-4-one using bromine or N-bromosuccinimide (NBS) as brominating agents in organic solvents like dichloromethane or chloroform under controlled conditions.
Antimicrobial Properties
One of the notable biological activities of this compound is its potential as an antimicrobial agent. A study conducted on a library of compounds for their activity against Mycobacterium tuberculosis revealed that certain derivatives showed significant inhibition with minimal inhibitory concentrations (MIC) below 20 µM. Although specific data for this compound was not detailed in the study, it highlights the potential for similar heterocyclic compounds in antimicrobial applications .
Kinase Inhibition
The compound is also being investigated for its role as a kinase inhibitor. Kinases are crucial targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. Preliminary studies suggest that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit various kinases associated with cancer progression .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is vital for optimizing the efficacy of this compound. The presence of bromine atoms enhances its binding affinity to biological targets compared to non-brominated analogs. Research indicates that modifications to the pyrrolo ring can lead to variations in biological activity, suggesting pathways for developing more potent derivatives .
Case Studies
-
Antimycobacterial Activity :
- A high-throughput screening study identified several compounds with promising activity against Mycobacterium tuberculosis. The study confirmed that certain derivatives exhibited MIC values significantly lower than 20 µM, indicating strong potential as therapeutic agents against tuberculosis infections .
-
Kinase Inhibition Study :
- In a recent investigation focusing on kinase inhibitors, derivatives of pyrrolo[2,3-d]pyrimidine were shown to inhibit specific kinases involved in cancer pathways. The results indicated that modifications at various positions on the ring system could enhance selectivity and potency against targeted kinases .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial; Kinase inhibitor |
| 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | Structure | Moderate antimicrobial activity |
| Pyrido[2,3-d]pyrimidin-5-one | Structure | Low kinase inhibition |
Q & A
Advanced Research Question
- Enzyme Inhibition Assays : Test binding affinity to kinases (e.g., EGFR) using fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ⁸²Br isotope) and track accumulation in cell lines via scintillation counting .
- SAR Analysis : Compare activity against analogs (e.g., 5-chloro-6-bromo derivatives) to identify pharmacophore requirements .
How should researchers address contradictions in reported synthetic yields or spectral data?
Q. Methodological Guidance
- Cross-Validate Conditions : Replicate methods from (formic acid cyclization) and (NBS bromination) under controlled humidity and inert atmospheres.
- Standardize Analytical Protocols : Use identical NMR solvents (e.g., DMSO-d₆) and HRMS calibration standards to minimize discrepancies .
- Peer-Data Comparison : Contrast melting points (e.g., >300°C decomposition in vs. 200–201°C in ) to identify polymorphic forms or hydration states .
What engineering challenges arise during scale-up, and how are they mitigated?
Advanced Research Question
- Heat Management : Exothermic bromination requires jacketed reactors with precise cooling to prevent runaway reactions .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale isolation .
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
